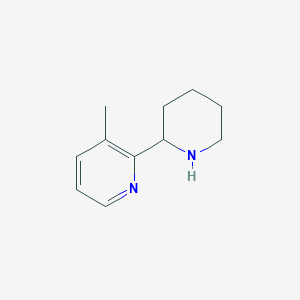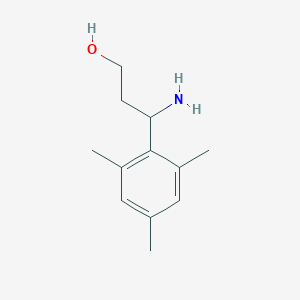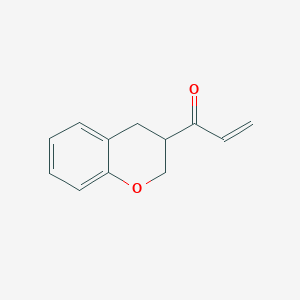
(s)-4-Bromo-2-(1-hydroxyethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-4-Bromo-2-(1-hydroxyethyl)phenol is a chiral compound belonging to the class of substituted phenols It features a bromine atom at the fourth position and a hydroxyethyl group at the second position on the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (s)-4-Bromo-2-(1-hydroxyethyl)phenol involves the bromination of 4-ethylphenol followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The oxidation step can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves scalable and green synthesis methods. For instance, the ipso-hydroxylation of arylboronic acids using hydrogen peroxide in ethanol is a highly efficient and environmentally friendly method. This process can be combined with bromination and palladium-catalyzed cross-coupling to produce highly substituted phenols in excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions
(s)-4-Bromo-2-(1-hydroxyethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-2-(1-oxoethyl)phenol or 4-bromo-2-(1-carboxyethyl)phenol.
Reduction: Formation of 4-bromo-2-ethylphenol.
Substitution: Formation of 4-substituted-2-(1-hydroxyethyl)phenol derivatives.
Wissenschaftliche Forschungsanwendungen
(s)-4-Bromo-2-(1-hydroxyethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific chiral properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (s)-4-Bromo-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-hydroxyethyl)phenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-bromo-2-ethylphenol: Lacks the hydroxyethyl group, reducing its potential for hydrogen bonding and other interactions.
4-bromo-2-(1-oxoethyl)phenol: Contains a ketone group instead of a hydroxyethyl group, altering its chemical reactivity and biological activity.
Uniqueness
(s)-4-Bromo-2-(1-hydroxyethyl)phenol is unique due to the presence of both the bromine atom and the hydroxyethyl group, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, making it valuable for applications requiring specific stereochemistry.
Eigenschaften
Molekularformel |
C8H9BrO2 |
|---|---|
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
4-bromo-2-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3/t5-/m0/s1 |
InChI-Schlüssel |
GYAGFKJTZFIQOE-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=CC(=C1)Br)O)O |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)Br)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)





![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)

